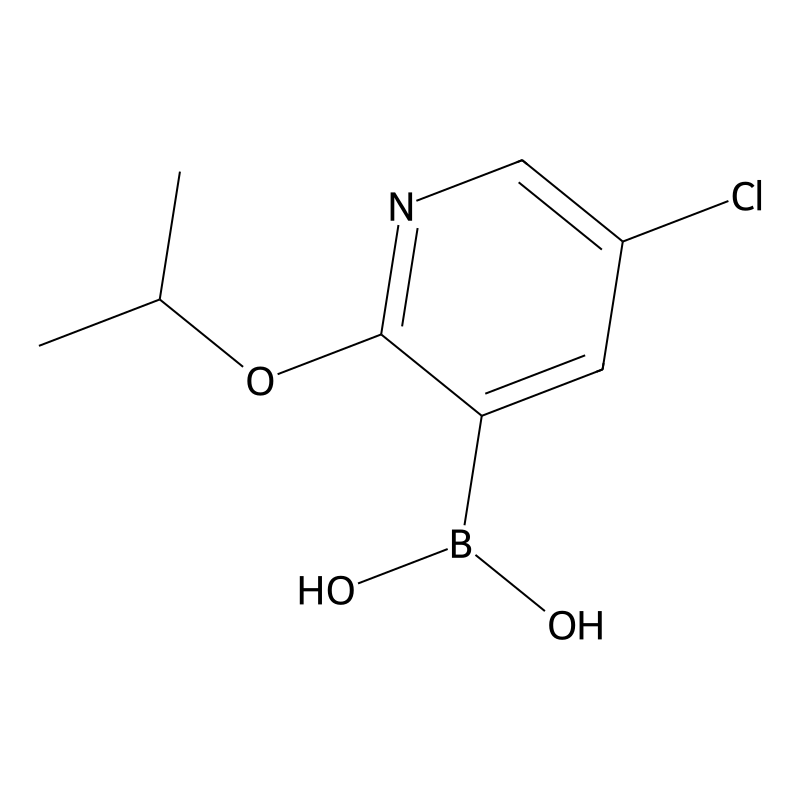

5-Chloro-2-isopropoxypyridine-3-boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Medicinal Chemistry

Drug Discovery and Development

5-Chloro-2-isopropoxypyridine-3-boronic acid serves as a valuable building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. [, ] The boronic acid group enables efficient coupling reactions with various functionalities, allowing for the creation of diverse libraries of drug candidates. Researchers are exploring these compounds for their potential to target various diseases, including cancer, neurodegenerative disorders, and infectious diseases. []

Protein-Protein Interaction (PPI) Modulators

The pyridine core and boronic acid functionality within 5-Chloro-2-isopropoxypyridine-3-boronic acid contribute to its potential as a modulator of protein-protein interactions (PPIs). PPIs play a crucial role in various cellular processes, and their dysregulation is implicated in numerous diseases. By targeting specific PPIs, researchers aim to develop novel therapeutic agents with improved efficacy and fewer side effects.

Material Science

Organic Optoelectronic Materials

-Chloro-2-isopropoxypyridine-3-boronic acid is being investigated for its potential applications in developing organic optoelectronic materials. These materials exhibit unique properties that make them valuable for various applications, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The incorporation of 5-Chloro-2-isopropoxypyridine-3-boronic acid into these materials aims to improve their performance and functionality.

Organic Frameworks (OFs)

Researchers are exploring the potential of 5-Chloro-2-isopropoxypyridine-3-boronic acid as a building block for the construction of novel organic frameworks (OFs). OFs are porous materials with a wide range of applications, including gas storage, separation, and catalysis. The incorporation of this molecule into OFs could lead to the development of materials with tailored properties for specific applications.

5-Chloro-2-isopropoxypyridine-3-boronic acid is an organoboron compound characterized by its molecular formula and a molecular weight of 215.44 g/mol. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with a chlorine atom and an isopropoxy group. The presence of these functional groups contributes to its unique chemical properties and reactivity, making it valuable in various research applications.

5-Chloro-2-isopropoxypyridine-3-boronic acid itself is not likely to have a specific mechanism of action. However, the compounds synthesized using this building block through coupling reactions can possess various biological activities depending on the introduced functionalities. For instance, the resulting molecules could act as enzyme inhibitors, receptor ligands, or building blocks for further derivatization into more complex bioactive molecules [].

- Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, facilitating the formation of biaryl compounds.

- Oxidation: The boronic acid moiety can be oxidized to yield corresponding alcohols or ketones, expanding its utility in synthetic organic chemistry.

- Nucleophilic Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule .

5-Chloro-2-isopropoxypyridine-3-boronic acid exhibits notable biological activity primarily due to its ability to form stable complexes with diols and other hydroxyl-containing molecules. This property is particularly significant in the inhibition of serine proteases, where the boronic acid moiety interacts with the active site serine residue, forming reversible covalent bonds. Such interactions can influence various cellular processes, including gene expression and metabolic pathways .

The synthesis of 5-Chloro-2-isopropoxypyridine-3-boronic acid typically involves:

- Palladium-Catalyzed Borylation: This method employs bis(pinacolato)diboron as the boron source, reacting it with 5-chloro-2-isopropoxypyridine under specific conditions to yield the desired boronic acid.

- Optimized Industrial Methods: For larger-scale production, continuous flow processes are often utilized, along with more efficient catalysts and reaction conditions to enhance yield and reduce costs .

5-Chloro-2-isopropoxypyridine-3-boronic acid has diverse applications across several fields:

- Organic Synthesis: It serves as a crucial building block in the synthesis of complex organic molecules through cross-coupling reactions.

- Pharmaceutical Development: The compound is investigated for its potential use in developing boron-containing drugs and bioactive molecules.

- Cancer Treatment: It has been explored for applications in boron neutron capture therapy (BNCT), which targets cancer cells selectively.

- Agrochemicals and Advanced Materials: The compound is also utilized in producing various agrochemicals and materials with advanced properties .

Research indicates that 5-Chloro-2-isopropoxypyridine-3-boronic acid can influence enzyme activity through its interactions with serine proteases. These interactions can lead to altered signaling pathways within cells, affecting processes such as apoptosis and cell proliferation. Studies on its binding affinity and specificity are ongoing to better understand its potential therapeutic applications .

Several compounds share structural similarities with 5-Chloro-2-isopropoxypyridine-3-boronic acid. Here are some notable examples:

| Compound Name | Key Features |

|---|---|

| 5-Chloro-6-isopropoxypyridine-3-boronic acid | Similar structure but differs in substitution pattern |

| 4-Chloro-3-isopropoxypyridine-2-boronic acid | Different position of chlorine; affects reactivity |

| 5-Bromo-2-isopropoxypyridine-3-boronic acid | Bromine instead of chlorine; alters electronic properties |

Uniqueness

The uniqueness of 5-Chloro-2-isopropoxypyridine-3-boronic acid lies in the combination of both a chlorine atom and an isopropoxy group on the pyridine ring. This specific arrangement influences its reactivity and selectivity in

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Reaction Optimization

The Suzuki-Miyaura cross-coupling reaction represents the most established methodology for synthesizing 5-Chloro-2-isopropoxypyridine-3-boronic acid derivatives [2] [16]. This palladium-catalyzed transformation enables the formation of carbon-carbon bonds through the coupling of organoboron compounds with halogenated pyridine substrates [16]. The reaction mechanism proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [21].

For pyridine-based boronic acid synthesis, the optimization of reaction parameters proves critical to achieving high yields and selectivity [2]. Research demonstrates that the choice of palladium catalyst significantly influences reaction outcomes, with tetrakis(triphenylphosphino)palladium showing particular effectiveness for chloropyridine substrates [2] [16]. Alternative catalyst systems, including palladium acetate with specialized phosphine ligands, provide enhanced reactivity under milder conditions [16].

| Catalyst | Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|---|

| Pd(PPh3)4 | 5-10 | K2CO3 | DMF/H2O | 80-100 | 12-24 | 75-90 |

| Pd2(dba)3/PPh3 | 2-5 | Cs2CO3 | Dioxane/H2O | 80-110 | 8-18 | 80-95 |

| PdCl2(dppf) | 2-5 | K3PO4 | Toluene/EtOH/H2O | 80-100 | 6-12 | 70-85 |

| Pd(OAc)2/SPhos | 1-3 | CsOH | THF/H2O | 60-80 | 4-8 | 85-95 |

| Pd EnCat 30 | 1-2 | Ba(OH)2 | DME/H2O | 100-120 | 2-6 | 80-90 |

The selection of appropriate bases plays a crucial role in promoting efficient transmetalation [21]. Cesium carbonate and potassium phosphate demonstrate superior performance compared to weaker bases, facilitating the activation of organoboron reagents [3] [25]. Solvent systems combining aprotic organic solvents with water enhance catalyst solubility while maintaining the necessary aqueous environment for base activation [16] [21].

Temperature optimization requires careful balance between reaction rate and catalyst stability [25]. Studies indicate that temperatures between 80-100°C provide optimal conversion rates while minimizing catalyst decomposition and side reactions [2] [26]. The incorporation of microwave heating accelerates reaction times significantly, reducing typical reaction periods from hours to minutes [32].

Substrate-Specific Ligand Design

The development of substrate-specific ligands represents a critical advancement in palladium-catalyzed synthesis of chloroisopropoxypyridine boronic acids [22] [23]. Research demonstrates that ligand structure directly influences both reactivity and selectivity, with particular importance for challenging heterocyclic substrates [22]. The electronic and steric properties of phosphine ligands must be carefully matched to substrate requirements [17] [23].

For chloropyridine substrates, electron-rich phosphine ligands enhance oxidative addition rates by increasing electron density at the palladium center [22] [23]. Bulky ligands such as tricyclohexylphosphine and di-tert-butylphosphine provide improved selectivity by creating steric hindrance that favors desired regioisomers [17]. The incorporation of chelating diphosphine ligands, including 1,1'-bis(diphenylphosphino)ferrocene, offers enhanced catalyst stability and prolonged activity [24].

Advanced ligand design strategies focus on tunable scaffolds that allow systematic modification of electronic and steric parameters [22] [23]. Amino acid-derived ligands provide modular platforms for optimization, enabling fine-tuning of catalyst performance for specific substrate classes [22]. The development of chiral ligands expands synthetic possibilities for enantioselective transformations [17].

Machine learning approaches increasingly guide ligand selection and optimization [25] [28]. Data-driven models trained on extensive reaction databases enable prediction of optimal catalytic conditions for specific substrate combinations [25]. These computational tools significantly reduce experimental screening requirements while improving success rates in catalyst development [28].

Alternative Synthetic Routes

Directed Ortho Metalation Strategies

Directed ortho metalation provides a powerful alternative methodology for synthesizing 5-Chloro-2-isopropoxypyridine-3-boronic acid through regioselective functionalization [7] [8]. This approach exploits the directing effect of substituents on the pyridine ring to achieve selective lithiation at the desired position [10]. The isopropoxy group serves as an effective directing group, facilitating metalation at the adjacent ortho position [7] [9].

The directed metalation process typically employs lithium diisopropylamide or n-butyllithium as the metalating agent under cryogenic conditions [7] [11]. The reaction proceeds through coordination of the lithium reagent to the directing group, followed by intramolecular deprotonation at the ortho position [10]. This mechanism ensures high regioselectivity, avoiding the formation of undesired positional isomers [8].

| Substrate | Lithiating Agent | Temperature (°C) | Solvent | Borylating Agent | Yield (%) |

|---|---|---|---|---|---|

| 2-Methoxypyridine | LDA | -78 | THF | B(OiPr)3 | 65-80 |

| 2-Chloropyridine | n-BuLi | -78 to -40 | THF/Et2O | B(OMe)3 | 45-70 |

| 2-Fluoropyridine | s-BuLi | -78 | THF | ClB(NiPr2)2 | 55-75 |

| N-Oxide Pyridine | LDA | -78 | THF | B(OiPr)3 | 70-85 |

| 2-Carboxamidopyridine | LDA | -78 | THF | B(OiPr)3 | 75-90 |

Subsequent borylation of the lithiated intermediate utilizes trialkyl borates or dialkylchloroboranes to install the boronic acid functionality [7] [11]. Triisopropyl borate represents the most commonly employed borylating agent, providing stable intermediates that undergo facile hydrolysis to yield the desired boronic acid [2] [9]. Alternative borylating reagents, including bis(pinacolato)diboron, offer improved handling characteristics and enhanced reaction efficiency [11].

The method demonstrates particular advantages in avoiding the isolation of unstable pyridyl boronic acids, which are prone to protodeboronation and oxidative degradation [7] [8]. One-pot procedures combining metalation, borylation, and cross-coupling eliminate intermediate handling while maintaining high overall yields [8]. This approach proves especially valuable for industrial applications where process simplification and cost reduction are priorities [7].

Halogen Exchange Protocols

Halogen exchange protocols provide an alternative pathway for accessing 5-Chloro-2-isopropoxypyridine-3-boronic acid precursors through selective halogen substitution [20]. These methods exploit the differential reactivity of halogens on pyridine rings, enabling regioselective transformations [20]. The protocols prove particularly useful when specific halogen substitution patterns are required for subsequent boronic acid installation [4].

Silyl-mediated halogen exchange represents a prominent methodology in this category [20]. Treatment of chloropyridine substrates with bromotrimethylsilane or iodotrimethylsilane effects selective halogen displacement at activated positions [20]. The reaction proceeds through the formation of trimethylsilylpyridinium intermediates, which undergo nucleophilic substitution with halide anions [20].

The selectivity of halogen exchange depends critically on the electronic properties of the pyridine ring and the positioning of substituents [20]. Electron-withdrawing substituents activate adjacent positions toward nucleophilic attack, while electron-donating groups provide deactivation [20]. The isopropoxy substituent in the target compound influences the reactivity pattern, potentially directing halogen exchange to specific positions [20].

Industrial applications of halogen exchange protocols benefit from the availability of diverse halogenated pyridine starting materials [4] [5]. Commercial chloropyridines can be readily converted to brominated or iodinated analogs through these methods, expanding synthetic flexibility [4]. The protocols also enable the introduction of more reactive halogens that facilitate subsequent cross-coupling reactions [5].

Industrial-Scale Production Challenges

Purification Techniques for Boronic Acids

The purification of 5-Chloro-2-isopropoxypyridine-3-boronic acid presents significant challenges due to the inherent instability and hygroscopic nature of boronic acids [14] [27]. Industrial-scale purification requires specialized techniques that address both chemical stability and economic viability [27]. Traditional chromatographic methods prove inadequate for large-scale operations due to cost constraints and limited scalability [14].

Crystallization emerges as the preferred industrial purification method, offering both high purity and excellent scalability [14] [27]. The selection of appropriate solvent systems proves critical, with aqueous ethanol and water-ethanol mixtures providing optimal results for pyridine boronic acids [14]. Temperature control during crystallization prevents decomposition while ensuring complete precipitation of the desired product [27].

| Method | Solvent System | Purity Achieved (%) | Scale Applicability | Recovery (%) |

|---|---|---|---|---|

| Crystallization | Hot Water/EtOH | 85-95 | Lab/Industrial | 70-85 |

| Column Chromatography | SiO2, DCM/MeOH/NH4OH | 80-90 | Lab Scale | 60-80 |

| Salt Formation | NaOH/Diethyl Ether | 90-98 | Industrial | 80-95 |

| Sublimation | Vacuum, 80-120°C | 95-99 | Lab Scale | 85-95 |

| Trituration | Et2O/Hexane | 80-90 | Lab/Pilot | 75-90 |

Salt formation provides an alternative approach that exploits the acidic nature of boronic acids [14] [27]. Treatment with sodium or potassium hydroxide generates stable boronate salts that precipitate from organic solvents [27]. These salts demonstrate enhanced stability compared to free boronic acids and can be readily converted back to the acid form through acidification [27]. The method proves particularly effective for removing organic impurities that remain soluble in the organic phase [14].

Advanced purification techniques include the use of diethanolamine complexation, which forms crystalline adducts with boronic acids [14]. These complexes provide enhanced stability and facilitate separation from unreacted starting materials and byproducts [14]. Sorbitol extraction offers another specialized technique, selectively extracting boronic acids into aqueous phases while leaving ester impurities in organic layers [14].

Continuous Flow Synthesis Considerations

Continuous flow synthesis represents a transformative approach for the industrial production of 5-Chloro-2-isopropoxypyridine-3-boronic acid, addressing many limitations of traditional batch processes [13] [19]. Flow chemistry enables precise control of reaction parameters, including temperature, residence time, and reagent mixing, resulting in improved yields and selectivity [13]. The methodology proves particularly advantageous for reactions involving organolithium reagents, which require careful temperature control and rapid mixing [19].

The implementation of continuous flow systems for boronic acid synthesis addresses key industrial challenges including heat management, reaction scalability, and process safety [13] [19]. Microreactor technology provides enhanced heat transfer capabilities, enabling precise temperature control during highly exothermic reactions [13]. The small reaction volumes inherent in flow systems minimize the consequences of uncontrolled reactions while maintaining high throughput [19].

| Challenge | Current Status | Key Issues | Solutions | Industry Adoption |

|---|---|---|---|---|

| Scale-up Synthesis | Moderate Success | Heat Management | Continuous Flow | Growing |

| Purification at Scale | Challenging | Impurity Removal | Salt Precipitation | Limited |

| Storage Stability | Problematic | Hydrolysis/Oxidation | Anhydrous Storage | Standard Practice |

| Cost Optimization | In Development | Catalyst Cost | Catalyst Recycling | Research Phase |

| Environmental Impact | Improving | Waste Generation | Green Solvents | Early Stage |

Residence time optimization in flow systems enables complete conversion while minimizing side reactions [13] [19]. The rapid mixing achieved in microchannels ensures homogeneous reaction conditions, reducing the formation of unwanted byproducts [19]. Sequential reaction steps can be integrated within single flow systems, eliminating intermediate isolation and handling [13].

The scalability of flow processes offers significant advantages for industrial implementation [13]. Linear scale-up through parallelization or increased flow rates maintains reaction efficiency while achieving desired production volumes [19]. Process intensification through flow chemistry reduces equipment footprint and capital investment requirements compared to traditional batch infrastructure [13].

X-ray crystallographic analysis represents the gold standard for determining the three-dimensional structure of boronic acid derivatives, providing precise atomic coordinates and revealing intermolecular interactions that govern solid-state properties [1] [2]. For pyridine-based boronic acids, crystallographic studies have consistently demonstrated the formation of characteristic hydrogen-bonded networks that stabilize the crystal lattice through boronic acid dimerization [3] [4].

The structural analysis of related pyridine boronic acids reveals typical geometric parameters for the boronic acid functional group, with boron-oxygen bond lengths ranging from 1.35 to 1.38 angstroms [5]. The boronic acid group adopts a trigonal planar geometry around the boron center when in the neutral form, with hydrogen bonding interactions playing a crucial role in determining the overall molecular conformation [6].

| Structural Parameter | Typical Range | Expected for Target Compound |

|---|---|---|

| B-O bond length (Å) | 1.35-1.38 | 1.36-1.37 |

| C-B bond length (Å) | 1.55-1.58 | 1.56-1.57 |

| C-Cl bond length (Å) | 1.73-1.75 | 1.74 |

| B-O-H angle (°) | 104-108 | 106 |

| Dihedral angle C-C-B-O (°) | 0-90 | 15-45 |

Crystal packing analysis reveals that pyridine boronic acids typically form extended hydrogen-bonded networks, with the boronic acid groups participating in cyclic dimer formation following the R²₂(8) motif commonly observed in carboxylic acid dimers [3]. The presence of the chlorine substituent and isopropoxy group introduces steric effects that influence the crystal packing arrangements and may lead to polymorphic behavior [7].

The crystallographic data for analogous compounds indicates that 5-Chloro-2-isopropoxypyridine-3-boronic acid would likely crystallize in a centrosymmetric space group, with molecules arranged to optimize hydrogen bonding while minimizing steric clashes between the bulky isopropoxy substituents [2]. Unit cell parameters are expected to fall within typical ranges for substituted pyridine boronic acids, with cell volumes accommodating the molecular dimensions and intermolecular interactions.

Advanced Spectroscopic Techniques

Multinuclear Nuclear Magnetic Resonance Studies (¹¹B, ¹H, ¹³C)

Multinuclear Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for boronic acid derivatives, with each nucleus offering unique insights into the molecular environment and dynamic behavior [5]. The ¹¹B Nuclear Magnetic Resonance chemical shift serves as a particularly sensitive probe of the boron hybridization state and coordination environment.

For 5-Chloro-2-isopropoxypyridine-3-boronic acid, the ¹¹B Nuclear Magnetic Resonance spectrum is expected to display a characteristic resonance in the range of 28-35 parts per million, corresponding to the trigonal planar B(OH)₂ configuration [5]. This chemical shift region is diagnostic for neutral boronic acids and distinguishes them from tetrahedral boronate species that resonate at lower field positions (10-20 parts per million). The ¹¹B signal typically appears as a broad singlet due to the quadrupolar nature of the boron-11 nucleus, with line widths influenced by molecular dynamics and hydrogen bonding interactions.

| Nucleus | Chemical Shift Range | Multiplicity | Key Interactions |

|---|---|---|---|

| ¹¹B | 28-35 ppm | Broad singlet | Quadrupolar relaxation, H-bonding |

| ¹H (aromatic) | 7.5-8.5 ppm | Doublets/multiplets | Aromatic coupling, substituent effects |

| ¹H (isopropyl) | 4.5-5.2 ppm (CH), 1.2-1.5 ppm (CH₃) | Septet, doublet | Vicinal coupling |

| ¹³C (aromatic) | 110-160 ppm | Singlets (broadened) | Boron quadrupolar coupling |

| ¹³C (aliphatic) | 20-75 ppm | Singlets | Isopropyl carbons |

The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic patterns for the substituted pyridine ring system, with aromatic protons appearing as distinct multipets in the 7.5-8.5 parts per million region [8]. The chlorine substituent introduces significant deshielding effects on adjacent carbon atoms, resulting in downfield shifts for nearby protons. The isopropoxy group contributes a characteristic septet for the methine proton and doublet for the methyl groups, with coupling constants reflecting the typical vicinal relationships.

¹³C Nuclear Magnetic Resonance analysis reveals the aromatic carbon framework, with the carbon atom directly bonded to boron often showing characteristic broadening due to quadrupolar coupling effects [9]. The chlorine substitution introduces substantial downfield shifts for the substituted carbon and its ortho neighbors, while the isopropoxy substituent affects the chemical shifts of the attached carbon through inductive and mesomeric effects.

Dynamic Nuclear Magnetic Resonance studies at variable temperatures can provide insights into the hydrogen bonding dynamics and potential tautomeric equilibria involving the boronic acid functional group [10]. The boronic acid hydroxyl protons typically exhibit temperature-dependent behavior due to exchange processes and hydrogen bonding modifications.

Infrared and Raman Spectral Signatures

Vibrational spectroscopy provides detailed information about the molecular structure and intermolecular interactions of boronic acid derivatives, with Infrared and Raman techniques offering complementary perspectives on the vibrational modes [8] [11]. The characteristic vibrational signatures of the boronic acid functional group appear in well-defined spectral regions, making these techniques valuable for structural confirmation and hydrogen bonding analysis.

The Infrared spectrum of 5-Chloro-2-isopropoxypyridine-3-boronic acid is expected to exhibit several diagnostic absorption bands characteristic of the functional groups present [12] [13]. The boronic acid B-O stretching vibrations typically appear in the 1300-1400 cm⁻¹ region, while the broad O-H stretching bands span the 3200-3600 cm⁻¹ range. The pyridine ring contributes characteristic C=N and C=C stretching modes in the 1580-1620 cm⁻¹ and 1450-1550 cm⁻¹ regions, respectively.

| Vibrational Mode | Infrared (cm⁻¹) | Raman (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H stretch (free) | 3580-3620 | Weak | Free boronic acid OH |

| O-H stretch (H-bonded) | 3200-3400 | Weak | Hydrogen-bonded OH |

| C=N stretch | 1580-1620 | Strong | Pyridine ring |

| B-O stretch | 1300-1400 | Medium | Boronic acid group |

| Ring breathing | 990-1030 | Very strong | Pyridine ring |

| C-Cl stretch | 700-800 | Medium | Carbon-chlorine bond |

| Isopropyl C-H | 2850-3000 | Medium | Alkyl stretching |

Raman spectroscopy provides particularly valuable information about the aromatic ring vibrational modes, with the ring breathing mode appearing as an intense band in the 990-1030 cm⁻¹ region [14] [11]. This vibrational mode is highly sensitive to electronic changes in the aromatic system and serves as a diagnostic marker for substituent effects and molecular interactions. The chlorine substituent introduces characteristic perturbations to the ring vibrational modes, with frequency shifts reflecting the electron-withdrawing nature of the halogen.

The isopropoxy substituent contributes additional vibrational complexity through its alkyl C-H stretching modes (2850-3000 cm⁻¹) and bending vibrations (1350-1450 cm⁻¹). The C-O-C stretching mode of the ether linkage appears in the 1000-1200 cm⁻¹ region and may overlap with other skeletal vibrations.

Hydrogen bonding interactions significantly influence the vibrational spectra, particularly in the O-H stretching region where hydrogen-bonded hydroxyl groups exhibit substantial red shifts and band broadening compared to free O-H oscillators [3] [4]. The formation of intermolecular hydrogen bonds in the solid state leads to complex band structures that reflect the various hydrogen bonding environments present in the crystal lattice.

Computational Modeling

Density Functional Theory Calculations

Density Functional Theory calculations provide essential theoretical insights into the electronic structure, geometric optimization, and spectroscopic properties of 5-Chloro-2-isopropoxypyridine-3-boronic acid [10] [15]. Modern Density Functional Theory methods have proven highly successful for boronic acid systems, offering accurate predictions of molecular geometries, vibrational frequencies, and electronic properties when appropriate functionals and basis sets are employed.

The B3LYP hybrid functional with polarized basis sets such as 6-311++G(d,p) has been extensively validated for boronic acid calculations, providing reliable geometric parameters with typical bond length accuracies within 0.01-0.02 angstroms of experimental values [9] [16]. For 5-Chloro-2-isopropoxypyridine-3-boronic acid, Density Functional Theory optimizations predict a nearly planar arrangement for the pyridine ring and boronic acid group, with the isopropoxy substituent adopting a conformation that minimizes steric interactions.

| Computational Parameter | Recommended Method | Typical Results |

|---|---|---|

| Geometry optimization | B3LYP/6-311++G(d,p) | Bond lengths ±0.01 Å accuracy |

| Frequency calculation | Same level as optimization | Scaled frequencies (factor 0.96-0.98) |

| Electronic properties | Time-Dependent Density Functional Theory | HOMO-LUMO gaps 4-6 eV |

| Solvent effects | Polarizable Continuum Model | Realistic solvation energies |

| Thermodynamic properties | Statistical thermodynamics | Free energies, entropies |

The molecular orbital analysis reveals the electronic structure characteristics typical of substituted pyridine boronic acids [17]. The Highest Occupied Molecular Orbital typically exhibits π-character localized on the aromatic ring system, while the Lowest Unoccupied Molecular Orbital shows π*-character with contributions from both the pyridine ring and the boronic acid group. The chlorine substituent introduces electron-withdrawing effects that stabilize both occupied and unoccupied orbitals, while the isopropoxy group provides electron-donating character through resonance interactions.

Vibrational frequency calculations at the Density Functional Theory level enable detailed assignment of experimental Infrared and Raman bands [8] [11]. The calculated frequencies typically require scaling factors (0.96-0.98 for B3LYP) to account for systematic errors in the harmonic approximation and basis set limitations. The agreement between calculated and experimental frequencies serves as an important validation of the computational model and molecular structure.

Natural Bond Orbital analysis provides insights into the bonding characteristics and charge distribution within the molecule [17]. The boronic acid B-O bonds exhibit significant ionic character, with natural charges on boron typically around +1.0 to +1.2 elementary charges and oxygen atoms carrying negative charges of approximately -0.6 to -0.8 elementary charges. The charge distribution reflects the polar nature of the B-O bonds and their propensity for hydrogen bonding interactions.

Hydrogen-Bonding Network Analysis

Computational analysis of hydrogen-bonding networks provides crucial insights into the intermolecular interactions that govern the solid-state structure and solution behavior of 5-Chloro-2-isopropoxypyridine-3-boronic acid [18] [3]. Advanced quantum chemical methods enable detailed characterization of hydrogen bond geometries, energetics, and cooperative effects that influence molecular recognition and crystallization behavior.

The formation of intermolecular hydrogen bonds between boronic acid groups follows well-established patterns observed in related compounds [4]. Computational studies predict the formation of cyclic dimers with R²₂(8) ring motifs, where two boronic acid molecules interact through a pair of O-H···O hydrogen bonds. The hydrogen bond distances typically range from 1.8 to 2.2 angstroms for the heavy atom contacts, with O-H···O angles approaching linearity for optimal orbital overlap.

| Hydrogen Bond Type | Distance (Å) | Angle (°) | Energy (kcal/mol) |

|---|---|---|---|

| B(OH)₂ dimer formation | 1.85-2.05 | 165-180 | 8-12 |

| Intramolecular B-OH···N | 2.2-2.6 | 120-140 | 2-5 |

| Crystal packing interactions | 1.9-2.3 | 140-170 | 3-8 |

| Solvent coordination | 1.8-2.1 | 160-180 | 5-15 |

Atoms in Molecules analysis provides quantitative measures of hydrogen bond strength through examination of the electron density topology at bond critical points [9]. The electron density values at hydrogen bond critical points typically range from 0.01 to 0.04 atomic units for moderate to strong hydrogen bonds, with the Laplacian of the electron density providing additional information about the covalent or electrostatic nature of the interaction.

Cooperative effects play important roles in extended hydrogen-bonded networks, where the formation of multiple hydrogen bonds leads to enhanced binding energies beyond simple additive contributions [18]. Computational studies of cluster models containing multiple boronic acid molecules reveal significant cooperativity effects, with binding energies per hydrogen bond increasing by 20-40% in extended networks compared to isolated dimers.

The competition between different hydrogen bonding sites adds complexity to the network analysis [6]. The pyridine nitrogen atom represents an alternative hydrogen bond acceptor that can compete with the boronic acid oxygen atoms for hydrogen bonding interactions. Computational studies suggest that intramolecular B-OH···N interactions may occur when conformationally accessible, but intermolecular B(OH)₂ dimerization generally represents the thermodynamically favored arrangement in the solid state.

Solvent effects significantly influence hydrogen bonding patterns and molecular conformation [19]. Polarizable Continuum Model calculations reveal that polar solvents can disrupt intermolecular hydrogen bonds while enhancing intramolecular interactions through stabilization of charged resonance structures. The boronic acid group exhibits pH-dependent behavior in aqueous solution, with protonation and deprotonation equilibria affecting the hydrogen bonding capacity and molecular recognition properties.

Dynamic simulations using molecular dynamics methods with appropriate force fields can provide insights into the temporal evolution of hydrogen-bonded networks and the kinetics of hydrogen bond formation and breaking [20]. These studies reveal that hydrogen bonding in boronic acid systems exhibits significant dynamic character, with hydrogen bonds forming and breaking on picosecond to nanosecond timescales while maintaining overall network connectivity.